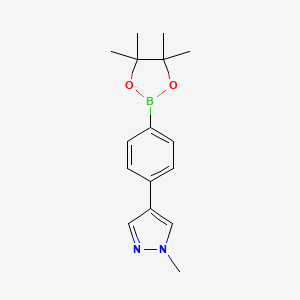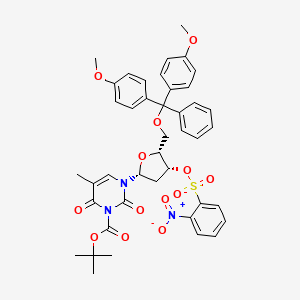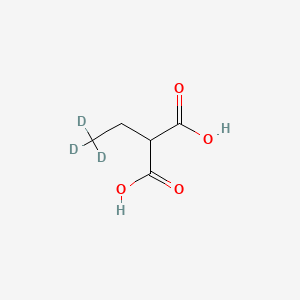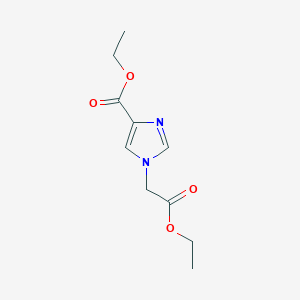![molecular formula C14H16N2O5 B1433931 {1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-YL}acetic acid CAS No. 1955505-51-7](/img/structure/B1433931.png)
{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-YL}acetic acid
Descripción general
Descripción
{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-YL}acetic acid, also known as 2-Methoxyethyl-2,5-dioxoimidazolidin-4-ylacetic acid (MEDIA) is an organic compound belonging to the class of imidazolidinones. It is a white crystalline solid at room temperature and has a molecular weight of 252.3 g/mol. MEDIA is soluble in water and other polar solvents, and can be synthesized by a variety of methods. MEDIA has been studied for its potential applications in various scientific research fields, such as biochemistry, pharmacology, and medicine.
Aplicaciones Científicas De Investigación
Analytical Methods in Determining Antioxidant Activity
Analytical Methods Used in Determining Antioxidant Activity A Review
outlines various tests used to determine antioxidant activity, emphasizing their applicability, advantages, and disadvantages. These methods are crucial in assessing the antioxidant capacity of complex samples in fields ranging from food engineering to medicine and pharmacy (Munteanu & Apetrei, 2021).
Pharmacological Characteristics of Related Compounds
A Review of the Pharmacological Characteristics of Vanillic Acid discusses the potential uses of vanillic acid in various industries due to its antioxidant, anti-inflammatory, and neuroprotective properties. This review suggests vanillic acid's role in treating various diseases, highlighting the importance of studying such compounds for their multifaceted applications (Ingole et al., 2021).
Chemical Communication in Honeybees
Chemical communication in the honeybee (Apis mellifera L.) a review
examines how chemical communication via pheromones plays a crucial role in maintaining the complex social structure of honeybees. This research underscores the importance of chemical compounds in understanding biological processes and could inspire further studies on similar chemical interactions in other species (Trhlin & Rajchard, 2018).
Environmental Impact of Chemical Compounds
Occurrence, fate and behavior of parabens in aquatic environments a review
explores the environmental presence, fate, and behavior of parabens, highlighting their ubiquity in surface water and sediments. This research could inform studies on the environmental impact of similar chemical compounds and their degradation products (Haman et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[1-[2-(2-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-21-11-5-3-2-4-9(11)6-7-16-13(19)10(8-12(17)18)15-14(16)20/h2-5,10H,6-8H2,1H3,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZVHZCFUPEHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN2C(=O)C(NC2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[2-(2-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-YL}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine](/img/structure/B1433860.png)
![(5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-Tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1433863.png)



